6-(4-Nitrophenoxy)-hexanoic acid
Description
Contextualization within Nitroaromatic and Ether-Containing Carboxylic Acids
6-(4-Nitrophenoxy)-hexanoic acid is classified as both a nitroaromatic compound and an ether-containing carboxylic acid. Nitroaromatic compounds are organic molecules that feature one or more nitro groups (–NO₂) attached to an aromatic ring. wikipedia.org The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic system. byjus.com This characteristic generally deactivates the ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. byjus.com
Ether-containing carboxylic acids are molecules that possess both an ether bridge (R-O-R') and a carboxyl group (–COOH). sigmaaldrich.com These compounds are utilized in a variety of industrial applications, including as emulsifiers, dispersants, and cleaners. sigmaaldrich.com The synthesis of such molecules can be achieved through methods like the Williamson ether synthesis, where an alcohol is reacted with a halo-acid. wikipedia.orgsigmaaldrich.com The presence of both the ether and carboxylic acid functionalities allows for a wide range of chemical transformations.
Significance of Phenoxy-Hexanoic Acid Scaffolds in Contemporary Chemical Synthesis
The phenoxy-hexanoic acid scaffold is a valuable structural motif in materials science and polymer chemistry. The incorporation of an aryl-ether moiety into a molecule is a recognized strategy for enhancing the solubility and processability of materials like high-performance polymers, while maintaining their structural integrity. nih.gov
Furthermore, the flexible aliphatic chain, in this case, the six-carbon spacer derived from hexanoic acid, plays a crucial role. nih.gov This methylene (B1212753) spacer increases the rotational freedom within a larger molecule or polymer chain, which can effectively disrupt strong intermolecular packing and lower the energy barrier for segmental motion. nih.gov This combination of a rigid aromatic group with a flexible aliphatic linker allows for precise tuning of the physical properties of the final material. The carboxylic acid end of the scaffold provides a convenient reactive handle for further chemical modifications, such as esterification or amidation, to build larger, more complex structures.
Overview of Current Research Trajectories for this compound
While extensive research dedicated solely to this compound is not widespread, its structure points to several logical and promising research trajectories. These potential applications are based on the known reactivity of its constituent functional groups.
A primary application is its use as a specialized monomer in polymer synthesis. The carboxylic acid can react with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would have a pendant nitrophenoxy group along the backbone, which could be used to impart specific properties or serve as a site for post-polymerization modification. A plausible synthetic route to the monomer itself involves the Williamson ether synthesis, reacting a salt of 4-nitrophenol (B140041) with a 6-halo-hexanoic acid derivative. wikipedia.org An alternative pathway involves the synthesis of its precursor, 6-(4-Nitrophenoxy)hexanol, which can then be oxidized to the target carboxylic acid. nih.gov
Another significant research trajectory involves its use as a chemical intermediate. The nitro group can be readily reduced to an amino group (–NH₂), transforming the molecule into 6-(4-aminophenoxy)-hexanoic acid. This resulting aminophenoxy acid is a highly valuable bifunctional building block, providing both an amine and a carboxylic acid for subsequent reactions. Such intermediates are useful in the synthesis of dyes, liquid crystals, and biologically active molecules where the defined spacing between the aromatic amine and the carboxylic acid is critical for function.
Physicochemical Properties of this compound
| Property | Value (Predicted) |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | 6-(4-nitrophenoxy)hexanoic acid |
| Melting Point | 105-110 °C |
| Boiling Point | 445.9 °C at 760 mmHg |
| pKa (Acidic) | 4.65 |
| LogP | 2.5 |
| Note: Values are predicted by computational models as experimental data is not widely available. |
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-(4-nitrophenoxy)hexanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-12(15)4-2-1-3-9-18-11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,14,15) |
InChI Key |
SSFHTIKBQWULIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 6 4 Nitrophenoxy Hexanoic Acid
Established Synthetic Pathways for 6-(4-Nitrophenoxy)-hexanoic Acid
The construction of the this compound molecule can be approached from different strategic disconnections, leading to several reliable synthetic routes.
Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation
A prominent method for forming the ether bond in this compound is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgpressbooks.pub This reaction is particularly effective because the nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub
A typical SNAr approach involves the reaction of a p-nitro-substituted benzene (B151609) derivative, where a good leaving group (like a halide) is present, with a hexanoate (B1226103) derivative that acts as the nucleophile. For instance, reacting p-nitrochlorobenzene with a salt of 6-hydroxyhexanoic acid in the presence of a base can yield the desired product. The base deprotonates the hydroxyl group of the hexanoic acid derivative, forming an alkoxide, which then attacks the carbon atom bearing the leaving group on the nitroaromatic ring. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub
A related synthesis involves the Williamson ether synthesis, where 1,6-hexanediol (B165255) is reacted with p-nitrochlorobenzene in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov This forms 6-(4-nitrophenoxy)hexanol, which can then be oxidized to the corresponding carboxylic acid. nih.gov
Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution
| Reactants | Base | Solvent | Temperature | Yield |
|---|
Coupling Reactions Involving Hexanoic Acid Derivatives
Coupling reactions offer another versatile strategy for the synthesis of this compound and its analogues. While direct coupling to form the ether linkage is common, other coupling strategies can be employed to construct the carbon skeleton or introduce functionalities. For instance, Ullmann coupling reactions, which typically involve copper catalysis, can be used to form aryl ethers. nih.gov
More advanced cross-coupling methods, though less commonly reported for this specific molecule, provide a powerful toolbox for creating similar structures. These reactions often involve transition metal catalysts (e.g., palladium, nickel, rhodium) and can couple a variety of substrates. nih.govchemrxiv.org For example, a carboxylic acid-containing fragment could be coupled with an appropriate aromatic partner.
Nitration Strategies on Phenoxyhexanoic Acid Precursors
An alternative synthetic route involves first forming the ether linkage and then introducing the nitro group onto the aromatic ring. This is achieved through the nitration of a 6-phenoxyhexanoic acid precursor.
The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. masterorganicchemistry.com Typically, a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org The phenoxy group is an ortho, para-director, meaning it will direct the incoming nitro group to the positions ortho and para to the ether linkage. Due to steric hindrance from the bulky phenoxyhexanoic acid side chain, the para-substituted product, this compound, is generally the major product. youtube.com
The conditions for nitration, such as the concentration of the acids and the reaction temperature, need to be carefully controlled to avoid over-nitration and the formation of unwanted byproducts. frontiersin.org Using milder nitrating agents, such as nitric acid absorbed on silica (B1680970) gel, can offer a safer and more selective method. youtube.com
Approaches to Stereoselective Synthesis of this compound Analogues
While this compound itself is achiral, the synthesis of its chiral analogues is an area of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For analogues of this compound that contain stereocenters on the hexanoic acid chain, several strategies can be employed:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral derivative of hexanoic acid, sourced from nature or a previous synthesis, can be used as the starting point.
Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. For instance, an asymmetric hydrogenation of an unsaturated precursor could establish a chiral center in the hexanoic acid backbone. researchgate.net Similarly, asymmetric aldol (B89426) reactions can be used to install chiral centers. rsc.org
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of racemic esters or alcohols. researchgate.net
For example, in the synthesis of related chiral hexanoic acid derivatives, lipase-catalyzed resolution has been effectively used to separate racemic esters, leading to the isolation of the desired optically active acid with high enantiomeric excess. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, avoiding the use of highly corrosive mixed acids for nitration where possible, or using greener solvents like cyclopentyl methyl ether (CPME) as a substitute for THF. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, 6-hydroxyhexanoic acid can be produced from renewable resources through biotechnological routes, which can then be used as a precursor. rsc.orgnih.gov
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net
The development of biocatalytic methods, where enzymes or whole microorganisms are used to perform chemical transformations, is a significant step towards greener syntheses. nih.gov
Purification and Isolation Techniques in this compound Synthesis
After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out. The choice of solvent is crucial for effective purification. For example, after a Williamson ether synthesis to produce the precursor alcohol, the product was dissolved in ethanol (B145695) and set aside for crystallization. nih.gov
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For acidic compounds like this compound, silica gel is a common stationary phase. Reverse-phase chromatography, where the stationary phase is nonpolar, can also be employed, particularly for purifying related intermediates. google.com
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases. For example, after acidification of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. google.com
The purity of the final product is often assessed using techniques such as High-Performance Liquid Chromatography (HPLC). google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-Nitrochlorobenzene |
| 6-Hydroxyhexanoic acid |
| 1,6-Hexanediol |
| 6-(4-Nitrophenoxy)hexanol |
| 6-Phenoxyhexanoic acid |
| Cyclopentyl methyl ether (CPME) |
| Tetrahydrofuran (THF) |
| Ethyl acetate |
| Nitric acid |
| Sulfuric acid |
| Potassium carbonate |
| Dimethylformamide (DMF) |
| 6-Aminocaproic acid |
| ε-Caprolactone |
| 6-(4-nitro-benzyloxycarbonylamino)-hexanoic acid |
| 4-nitrobenzyl chloroformate |
| 6-dibenzylamino-hexanoic acid |
| 6-benzyloxycarbonylamino-hexanoic acid |
| 6-(nitrooxy)hexanoic acid |
| 6-(nitrooxy)hexanoyl chloride |
| 6-hydroxyhexanoic acid alkali salt |
| 6-(4-Formyl-2-methyl-5-nitrophenoxy)hexanoic acid |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 2,4-dinitrofluorobenzene |
| Adipic acid |
| (2R,3S)-3,6-dihydroxy-2-methylhexanoic acid benzyl (B1604629) ester |
| (2R,3S,5S)-3,5,6-trihydroxy-2-methylhexanoic acid benzyl ester |
| (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid |
Advanced Structural Characterization and Spectroscopic Analysis of 6 4 Nitrophenoxy Hexanoic Acid
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined. While experimental spectra for 6-(4-Nitrophenoxy)-hexanoic acid are not widely published, predicted NMR data, based on computational models, provide valuable insights into its structural features.
Proton Nuclear Magnetic Resonance (¹H NMR)
The predicted ¹H NMR spectrum of this compound offers a clear proton map of the molecule. The aromatic protons of the 4-nitrophenoxy group are expected to appear as two distinct doublets in the downfield region, typically between 7.0 and 8.5 ppm, due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are anticipated to be the most deshielded. The protons of the hexanoic acid chain will exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the ether oxygen (C6-H) would be shifted downfield compared to the other methylene groups due to the oxygen's electronegativity. The methylene group alpha to the carboxylic acid (C2-H) will also be deshielded. The remaining methylene protons (C3-H, C4-H, C5-H) are expected to appear as complex multiplets in the upfield region. The carboxylic acid proton is expected to present as a broad singlet at a very downfield chemical shift, typically above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | - |
| Aromatic (ortho to -NO₂) | ~8.2 | Doublet | ~9.0 |
| Aromatic (meta to -NO₂) | ~7.1 | Doublet | ~9.0 |
| -O-CH₂- (C6) | ~4.1 | Triplet | ~6.5 |
| -CH₂-COOH (C2) | ~2.4 | Triplet | ~7.4 |
| -CH₂- (C5) | ~1.8 | Multiplet | - |
| -CH₂- (C3) | ~1.7 | Multiplet | - |
| -CH₂- (C4) | ~1.5 | Multiplet | - |
Note: The data presented in this table is based on predictive models and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The predicted ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in this compound. The carbon of the carboxylic acid group is expected at the most downfield position, typically in the range of 170-180 ppm. The aromatic carbons will show distinct signals, with the carbon bearing the nitro group and the carbon attached to the ether oxygen being significantly influenced by these substituents. The carbons of the hexanoic acid chain will appear in the aliphatic region, with the carbon attached to the ether oxygen (C6) and the carbon alpha to the carboxylic acid (C2) being the most downfield among them.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH (C1) | ~175 |
| Aromatic (C-O) | ~164 |
| Aromatic (C-NO₂) | ~141 |
| Aromatic (CH, meta to -NO₂) | ~126 |
| Aromatic (CH, ortho to -NO₂) | ~115 |
| -O-CH₂- (C6) | ~69 |
| -CH₂-COOH (C2) | ~34 |
| -CH₂- (C5) | ~29 |
| -CH₂- (C3) | ~25 |
| -CH₂- (C4) | ~24 |
Note: The data presented in this table is based on predictive models and may vary from experimental values.
Two-Dimensional NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.
A COSY spectrum would reveal the correlations between coupled protons. For this compound, this would show correlations between the adjacent methylene groups in the hexanoic acid chain (e.g., C2-H with C3-H, C3-H with C4-H, etc.), confirming their connectivity.
An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, providing unambiguous assignment of the aliphatic chain and the aromatic ring.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro group, ether linkage, and aromatic ring.
The carboxylic acid group will be identifiable by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹. The presence of the nitro group will be confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching of the ether linkage is expected to produce a distinct band in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the hexanoic acid chain will be visible in the 3000-2850 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1710 |
| Nitro Group | Asymmetric N-O Stretch | ~1520 |
| Nitro Group | Symmetric N-O Stretch | ~1340 |
| Ether | C-O-C Stretch | 1250-1050 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1600-1450 |
| Alkane | C-H Stretch | 3000-2850 |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (253.25 g/mol ). Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 4-nitrophenoxy cation and the hexanoic acid radical, or vice versa. Another prominent fragmentation would be the loss of the carboxylic acid group (-COOH) or water (-H₂O) from the molecular ion. The cleavage of the aliphatic chain would also produce a series of fragment ions separated by 14 mass units (corresponding to -CH₂-).
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Proposed Fragment | Structure/Formula | Expected m/z |
| Molecular Ion | [C₁₂H₁₅NO₅]⁺ | 253 |
| Loss of -COOH | [C₁₁H₁₅NO₃]⁺ | 208 |
| Loss of 4-nitrophenol (B140041) | [C₆H₉O₂]⁺ | 113 |
| 4-Nitrophenoxy cation | [C₆H₄NO₃]⁺ | 138 |
| Cleavage at ether bond | [C₆H₄NO₂]⁺ | 122 |
Elemental Composition Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is crucial for confirming the molecular formula. The molecular formula for this compound is C₁₂H₁₅NO₅. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Table 5: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 56.91% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 5.97% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.53% |
| Oxygen | O | 16.00 | 5 | 80.00 | 31.59% |
| Total | 253.25 | 100.00% |
Crystallographic Analysis and Supramolecular Architecture of 6 4 Nitrophenoxy Hexanoic Acid
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the arrangement of atoms within the crystal lattice.
Studies on a related compound, 6-(4-Nitrophenoxy)hexanol, show an almost planar molecular conformation, with a root-mean-square deviation for all non-hydrogen atoms of 0.070 Å. nih.gov In this structure, all the methylene (B1212753) C-C bonds adopt an antiperiplanar conformation. nih.gov This extended conformation is a key feature of the molecule's solid-state structure. The molecule itself is described as a flexible nitro-alcohol precursor, featuring both aliphatic methylene groups and an aryl-ether moiety. nih.gov
Table 1: Crystal Data and Structure Refinement for a Related Compound
| Parameter | Value |
| Empirical formula | C₁₂H₁₇NO₄ |
| Formula weight | 239.27 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 5.4410 (7) |
| b (Å) | 10.2270 (11) |
| c (Å) | 11.3333 (14) |
| α (°) | 96.993 (9) |
| β (°) | 103.818 (10) |
| γ (°) | 99.516 (10) |
| Volume (ų) | 595.34 (12) |
| Z | 2 |
| Temperature (K) | 173 |
| Radiation | Mo Kα |
| µ (mm⁻¹) | 0.10 |
| R[F² > 2σ(F²)] | 0.066 |
| wR(F²) | 0.185 |
| Goodness-of-fit (S) | 1.04 |
Data obtained for 6-(4-Nitrophenoxy)hexanol, a closely related structure. nih.gov
The packing of molecules in the crystal of the related 6-(4-Nitrophenoxy)hexanol is stabilized by O—H⋯O hydrogen bonds. nih.gov In the crystal structure, molecules are observed to lie in planes. nih.gov The understanding of intermolecular interactions is crucial in crystal engineering, as it allows for the design of solids with specific desired properties. rsc.org These interactions can include canonical hydrogen bonds as well as other non-covalent interactions. rsc.org The nature and strength of these interactions are governed by the redistribution of electron density that occurs upon chemical bonding. rsc.org In other similar nitro-containing aromatic compounds, such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid, molecules are linked into centrosymmetric dimers by intermolecular O—H⋯O hydrogen bonds. nih.gov These dimers can then be further connected into chains through weaker C—H⋯O interactions. nih.gov The influence of intermolecular interactions, particularly hydrogen bonding, on the crystal lattice can significantly alter the properties and even the reaction pathways of molecules in the solid state compared to in solution. chemrxiv.org
Computational Crystallography and Lattice Energy Minimization
Computational crystallography is a field that uses theoretical calculations to predict and analyze crystal structures. Techniques like periodic density functional theory (CASTEP) can be employed to gain insights into the vibrational spectra and structural properties of molecules within a crystal lattice. researchgate.net For instance, in a closely related molecule, these calculations showed good agreement between observed and calculated spectra. researchgate.net
Lattice energy minimization is a computational method used to predict the most stable crystal packing arrangement by calculating the lattice energy for different possible structures. This approach helps in understanding the forces that govern crystal formation and can be used to explore potential polymorphs of a compound. While these computational tools are powerful, specific studies on the computational crystallography and lattice energy minimization of 6-(4-Nitrophenoxy)-hexanoic acid were not found in the initial search results.
Computational and Theoretical Chemistry Investigations of 6 4 Nitrophenoxy Hexanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity
There are currently no published studies that have employed quantum chemical methods, such as Density Functional Theory (DFT), to investigate the molecular structure and reactivity of 6-(4-Nitrophenoxy)-hexanoic acid. Such calculations are instrumental in determining optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors. While DFT studies have been conducted on related but distinct molecules, such as 4-nitrophenylisocyanate and various nitroimidazole derivatives, the specific data for this compound remains uncalculated and unpublished in the scientific literature. nanobioletters.comnih.gov
Conformer Analysis and Energy Landscapes
The conformational landscape of this compound, which would be crucial for understanding its flexibility and potential interactions, has not been computationally explored. The hexanoic acid chain introduces significant conformational freedom, and studies on similar long-chain carboxylic acids and flexible molecules with aromatic rings highlight the importance of such analyses. nih.govmit.edu However, specific conformer analysis and the corresponding energy landscapes for this compound are not available in existing research.
Prediction of Spectroscopic Parameters
Computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) is a powerful tool for complementing experimental data and aiding in structural elucidation. While theoretical predictions of spectroscopic data have been performed for other nitro-containing aromatic compounds and carboxylic acids, no such computational studies have been reported for this compound. academicjournals.orgmdpi.com
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving this compound through computational modeling is another area that remains unexplored. Computational chemistry is frequently used to map reaction pathways, determine transition state energies, and provide insights into reaction kinetics. While general reaction mechanisms for nitro compounds and carboxylic acids are known, specific computational modeling of reactions involving this compound has not been documented in the peer-reviewed literature. researchgate.net
Chemical Reactivity and Transformation Pathways of 6 4 Nitrophenoxy Hexanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo several important reactions.
Esterification and Amidation Reactions
The carboxylic acid moiety of 6-(4-nitrophenoxy)-hexanoic acid can be readily converted to its corresponding esters and amides. These reactions are fundamental in organic synthesis for creating new chemical entities with varied properties.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This process is crucial for producing derivatives with altered solubility and reactivity. For instance, the reaction of this compound with a simple alcohol like ethanol (B145695) would yield ethyl 6-(4-nitrophenoxy)-hexanoate.
Amidation , the reaction of the carboxylic acid with an amine, forms a stable amide bond. This reaction is significant in the synthesis of peptides and other biologically relevant molecules. For example, the reaction with a primary amine would result in an N-substituted 6-(4-nitrophenoxy)-hexanamide. The formation of 6-(4-Nitrobenzamido)hexanoic acid from 4-nitrobenzoic acid and 6-aminohexanoic acid is an example of an amidation reaction. bldpharm.com Similarly, 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid is formed from 6-aminohexanoic acid and (4-hydroxy-3-nitrophenyl)acetic acid. nih.gov A study on chemoselective amide formation highlighted the reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives to form amides, demonstrating the utility of the nitrophenyl group in facilitating such reactions. nih.gov
Reduction to Corresponding Alcohols or Aldehydes
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid to the corresponding primary alcohol, 6-(4-nitrophenoxy)-hexan-1-ol.
The synthesis of 6-(4-nitrophenoxy)hexanol has been achieved through the Williamson etherification of 1,6-hexanediol (B165255) and p-nitrochlorobenzene. nih.gov The reduction to an aldehyde is a more delicate transformation and often requires the use of specialized reagents that can stop the reduction at the aldehyde stage without proceeding to the alcohol.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally not a facile reaction for simple alkanoic acids unless specific activating groups are present. For this compound, decarboxylation would require harsh conditions, such as high temperatures, and is not a commonly employed transformation pathway.
Transformations of the Nitrophenyl Moiety
The nitrophenyl group is another key reactive site in the molecule, offering pathways to various derivatives.
Selective Reduction of the Nitro Group to Amine
The selective reduction of the nitro group to an amine is a highly valuable transformation, as it converts an electron-withdrawing group into an electron-donating group, significantly altering the chemical properties of the aromatic ring. This transformation is crucial for the synthesis of anilines, which are precursors to a wide range of dyes, pharmaceuticals, and other functional materials.
Several methods exist for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups like a carboxylic acid. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common method. wikipedia.org Chemical reducing agents such as tin(II) chloride in acidic media, or sodium hydrosulfite can also be employed. wikipedia.org A study demonstrated the effective use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder for the selective and rapid reduction of aromatic nitro groups to amines at room temperature, even in the presence of a carboxylic acid group. The reduction of nitro compounds can also be achieved using sodium borohydride (B1222165) in the presence of a nickel catalyst. jsynthchem.com The reduction process involves a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov
Aromatic Substitution Reactions on the Nitrophenyl Ring
The nitrophenyl ring in this compound is activated towards nucleophilic aromatic substitution and deactivated towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally disfavored on the nitrophenyl ring. masterorganicchemistry.comwikipedia.org The strong electron-withdrawing nature of the nitro group deactivates the ring towards attack by electrophiles. libretexts.org If such a reaction were to occur under forcing conditions, the incoming electrophile would be directed to the meta position relative to the nitro group. youtube.com
Nucleophilic Aromatic Substitution (SNAr) , on the other hand, is facilitated by the electron-withdrawing nitro group. The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, making the aromatic ring susceptible to attack by nucleophiles. Halogens or other leaving groups on the nitrophenyl ring can be displaced by nucleophiles. For instance, halogens activated to nucleophilic aromatic substitution are used as building blocks for functional materials. nih.gov
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as heat, light, and pH. Its degradation can proceed through several pathways, primarily involving the cleavage of the ether bond or transformations of the nitro group.
The ether linkage in this compound is susceptible to cleavage under strong acidic conditions. wikipedia.org This acid-catalyzed hydrolysis typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The stability of the potential carbocation intermediate determines whether the reaction follows an S(_N)1 or S(_N)2 mechanism. wikipedia.org In the case of this compound, the primary nature of the hexanoic acid chain suggests an S(_N)2 pathway for ether cleavage. Under basic conditions, the ether linkage is generally more stable, as alkoxides are poor leaving groups. stackexchange.com However, the presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially leading to cleavage of the aryl-ether bond under harsh basic conditions.
The 4-nitro group significantly influences the molecule's stability. Nitroaromatic compounds can undergo thermal degradation. For instance, the thermal aging of some nitro-containing compounds is initiated by the elimination of nitrous acid (HONO), which can then catalyze further degradation. acs.orgnih.govnih.govosti.gov The presence of a carboxylic acid group could potentially influence this process.
Photodegradation is another significant degradation pathway. Nitrodiphenyl ethers, structurally related to the nitrophenoxy moiety, undergo photoinduced nucleophilic substitution reactions. kyushu-u.ac.jp These reactions can result in the displacement of either the nitrophenoxide or the nitrite (B80452) group, depending on the specific substituents on the aromatic rings. kyushu-u.ac.jp For instance, the herbicide nitrofen, a dichlorinated p-nitrophenyl ether, primarily liberates nitrophenoxide when reacting with amines under irradiation. kyushu-u.ac.jp In contrast, the related chlornitrofen (B1668786) exclusively liberates nitrite. kyushu-u.ac.jp Furthermore, the photodegradation of nitrophenols, the core of the nitrophenoxy group, can be facilitated by photocatalysts and is influenced by pH. nih.gov The photochemical degradation of related diphenyl ethers can also proceed through C-O bond cleavage and rearrangement. nih.gov
Chemo- and Regioselectivity in Synthetic Transformations
The presence of both a carboxylic acid and a nitro group in this compound presents challenges and opportunities in terms of chemoselectivity during synthetic transformations. The reactivity of one group can be selectively targeted over the other by careful choice of reagents and reaction conditions.
The reduction of the nitro group to an amine is a common transformation. A variety of reagents can achieve this, with varying degrees of chemoselectivity towards other functional groups like the carboxylic acid. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is effective for reducing nitro groups. However, these conditions can sometimes also reduce the carboxylic acid. Milder reducing agents such as iron in acidic media, zinc in acidic media, or tin(II) chloride offer better chemoselectivity, preferentially reducing the nitro group while leaving the carboxylic acid intact. unirioja.es
Conversely, the carboxylic acid can be selectively reduced in the presence of the nitro group. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH(_3)-THF), are known to chemoselectively reduce carboxylic acids to primary alcohols while not affecting nitro groups. unirioja.es This high degree of selectivity allows for the specific transformation of the acid functionality.
The carboxylic acid can also undergo other typical reactions such as esterification. This reaction is often catalyzed by acid and is generally compatible with the nitroaromatic moiety. The formation of amides from the carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for nucleophilic attack by an amine. khanacademy.org This process is also expected to be chemoselective, not affecting the nitro group or the ether linkage under standard conditions.
The regioselectivity of reactions on the aromatic ring is primarily directed by the existing substituents. The nitro group is a meta-director for electrophilic aromatic substitution, deactivating the ring towards such reactions. However, the phenoxy group is an ortho, para-director and an activating group. The interplay of these two groups would dictate the outcome of any electrophilic substitution attempts on the aromatic ring.
The following table summarizes the chemo- and regioselectivity of various transformations on molecules containing both nitroaryl and carboxylic acid functionalities, which can be extrapolated to this compound.
| Transformation | Reagent(s) | Targeted Group | Untouched Group | Reference(s) |
| Nitro Group Reduction | Fe/AcOH or Zn/AcOH | Nitro | Carboxylic Acid | unirioja.es |
| SnCl(_2) | Nitro | Carboxylic Acid | ||
| H(_2), Raney Nickel | Nitro | Carboxylic Acid (often) | unirioja.es | |
| Carboxylic Acid Reduction | BH(_3)-THF | Carboxylic Acid | Nitro | unirioja.es |
| Amide Formation | Amine, DCC | Carboxylic Acid | Nitro | khanacademy.org |
| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Nitro |
Synthesis and Characterization of Advanced Derivatives and Analogs of 6 4 Nitrophenoxy Hexanoic Acid
Ester Derivatives of 6-(4-Nitrophenoxy)-hexanoic Acid
The carboxylic acid group of this compound is a prime site for derivatization, particularly through esterification. This reaction allows for the introduction of various alkyl or aryl groups, thereby modifying the compound's physicochemical properties.
A common strategy for synthesizing ester derivatives involves the reaction of this compound with an alcohol in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. For instance, the synthesis of nitrate-alkyl-(p-nitrophenyl)-carboxylate derivatives has been achieved through the esterification of bimatoprost (B1667075) butyl-boronate with an excess of the corresponding nitrate-alkyl-(p-nitrophenyl)-carboxylate in the presence of 4-dimethylaminopyridine. google.com
Another example is the synthesis of methyl 6-(4-acetyl-3-hydroxy-2-propylphenoxy)hexanoate. This was accomplished by reacting 1-(2,4-dihydroxy-3-propylphenyl)ethanone with methyl 6-bromohexanoate (B1238239) in the presence of anhydrous potassium carbonate in dimethylformamide. prepchem.com The resulting product was an oil and was obtained in a 62% yield after chromatographic purification. prepchem.com
The characterization of these ester derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Amide Derivatives Incorporating the Hexanoic Acid Moiety
The synthesis of amide derivatives from this compound introduces a nitrogen-containing functional group, which can significantly alter the molecule's biological and chemical characteristics. These derivatives are typically prepared by activating the carboxylic acid group and then reacting it with an amine.
One notable example is the synthesis of 6-((2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanamido)hexanoic acid. ontosight.ai This complex molecule features an amino acid-like moiety attached to the hexanoic acid backbone, suggesting a potential for interaction with biological targets. ontosight.ai The specific stereochemistry at the chiral centers indicates a high degree of synthetic control. ontosight.ai
Another class of amide derivatives includes N-acylamino acids, such as 6-[(4-hydroxy-3-nitrophenyl)acetamido]caproic acid. nih.gov This compound consists of 6-aminohexanoic acid with an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. nih.gov Its synthesis would involve the coupling of 6-aminohexanoic acid with 4-hydroxy-3-nitrophenylacetic acid or its activated derivative.
Furthermore, the hexanoic acid scaffold can be incorporated into more complex structures, such as 6-{4-[HYDROXY-(4-NITRO-PHENOXY)-PHOSPHORYL]-BUTYRYLAMINO}-HEXANOIC ACID. drugbank.com This molecule contains a phosphoryl group and belongs to the class of nitrobenzenes. drugbank.com
Modifications to the Alkyl Chain and Aromatic Ring of the this compound Scaffold
Modifications to the alkyl chain and the aromatic ring of the this compound scaffold lead to the creation of a wide range of analogs with altered properties. These modifications can include changes in chain length, the introduction of substituents on the chain or the ring, and even the replacement of the phenyl ring with other aromatic systems.
Alkyl Chain Modifications:
The length and flexibility of the hexanoic acid chain can be altered to influence the molecule's conformation and interactions with other molecules. For instance, the synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid. researchgate.net The resulting 6-aryl-4-oxohex-5-enoic acids can then be reduced to the corresponding saturated hexanoic acid derivatives. researchgate.net
Aromatic Ring Modifications:
The 4-nitrophenyl group is a key feature of the parent compound, but it can be modified to explore the effects of different substituents on the aromatic ring. For example, 6-(4-formyl-2-methyl-5-nitrophenoxy)hexanoic acid features both a formyl and a methyl group on the phenyl ring. nih.gov Another example is 6-(4-carbamoyl-2-nitrophenoxy)hexanoic acid, which has a carbamoyl (B1232498) group at the 4-position of the aromatic ring. nih.gov
The synthesis of these modified analogs often starts from appropriately substituted phenols, which are then etherified with a 6-halo-hexanoic acid ester, followed by hydrolysis of the ester to the carboxylic acid. For example, the synthesis of 6-(4-nitrophenoxy)hexanol, a precursor for such modifications, was achieved through the Williamson etherification of 1,6-hexanediol (B165255) and p-nitrochlorobenzene. nih.govresearchgate.net
Conjugates and Hybrid Molecules Featuring the this compound Scaffold
The this compound scaffold can be incorporated into larger, more complex molecules, creating conjugates and hybrid structures with potentially novel functions. These molecules combine the structural features of the parent acid with other chemical entities, such as other bioactive molecules or reporter groups.
An example of a conjugate is 4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid, which is an N-acylamino acid consisting of 6-aminohexanoic acid bearing an N-(4-hydroxy-3-nitrophenyl)acetyl substituent. nih.gov This molecule can be considered a conjugate of 6-aminohexanoic acid and 4-hydroxy-3-nitrophenylacetic acid. nih.gov
Another interesting class of conjugates involves the attachment of the this compound moiety to other complex molecules. For example, a process has been described for the preparation of 15-acylalkynitrate bimatoprost derivatives where bimatoprost is esterified with a nitrate-alkyl-(p-nitrophenyl)-carboxylate. google.com
The synthesis of these conjugates and hybrid molecules often relies on robust coupling chemistries, such as amide bond formation or esterification, to link the this compound scaffold to the other molecular components. The purification and characterization of these large molecules can be challenging and often require a combination of chromatographic and spectroscopic techniques.
Analytical Methodologies for 6 4 Nitrophenoxy Hexanoic Acid in Chemical Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and analysis of 6-(4-nitrophenoxy)-hexanoic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of organic acids like this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. mdpi.com
The retention of phenoxy acids in RP-HPLC is influenced by both the mobile phase composition and pH. mdpi.com For instance, a mobile phase consisting of a mixture of methanol (B129727) and a citrate (B86180) buffer can be employed. nih.gov The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid group, thereby influencing its retention on the column. mdpi.com Detection is often achieved using a UV-Vis detector, as the nitrophenol group in the molecule provides a strong chromophore. nih.gov For compounds containing a nitrophenol moiety, detection wavelengths are typically set around 290 nm to 400 nm, depending on the pH of the eluent. nih.govnih.gov
| Parameter | Typical Conditions |
| Column | C18 |
| Mobile Phase | Methanol/Citrate Buffer |
| Detection | UV-Vis (290-400 nm) |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC)
Gas chromatography is another valuable tool for the analysis of this compound. However, due to the low volatility and high polarity of the carboxylic acid group, direct analysis can be challenging, often resulting in poor peak shape and low sensitivity. colostate.eduresearchgate.net To overcome these limitations, derivatization is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. jppres.comnih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from other components in the sample mixture. nih.gov
| Parameter | Typical Conditions |
| Column | Capillary Column (e.g., VF-5ms) |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Detector | Mass Spectrometry (MS) |
Spectroscopic Quantification Methods
UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying this compound, owing to the strong absorbance of the 4-nitrophenoxy group. The wavelength of maximum absorbance (λmax) is dependent on the pH of the solution. Under acidic conditions, the λmax is typically around 317 nm, while under alkaline conditions, a bathochromic shift occurs, and the λmax is observed at approximately 400 nm. nih.gov
For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is crucial to maintain a constant pH for all measurements to ensure accuracy. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization is particularly important for GC analysis to increase volatility and improve chromatographic performance. colostate.edu Common derivatization strategies for carboxylic acids include esterification and silylation. lmaleidykla.ltresearch-solution.com
Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lmaleidykla.ltsigmaaldrich.com Esterification can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst. colostate.edu These derivatization reactions produce less polar and more volatile compounds that are more amenable to GC analysis. lmaleidykla.lt
| Derivatization Method | Reagent Example | Purpose |
| Silylation | BSTFA | Increases volatility for GC |
| Esterification | Alcohol + Acid Catalyst | Increases volatility for GC |
Applications of 6 4 Nitrophenoxy Hexanoic Acid in Advanced Chemical and Materials Science Research
Building Block for Complex Organic Synthesis
The unique chemical architecture of 6-(4-nitrophenoxy)hexanoic acid makes it a valuable synthon for the construction of more complex organic molecules. The presence of both a carboxylic acid and a nitro-activated aromatic ring provides two distinct reactive handles for sequential or orthogonal chemical modifications.
The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for its conjugation to a wide variety of molecular fragments, including other small molecules, polymers, or biomolecules. The nitrophenoxy group, on the other hand, offers several synthetic possibilities. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This versatility is exemplified in the synthesis of various derivatives where the core structure of 6-(4-nitrophenoxy)hexanoic acid is elaborated upon to create molecules with specific biological or material properties.
For instance, the synthesis of a series of 6-aryl-4-oxohexanoic acids has been described, which involves the condensation of an appropriate aldehyde with levulinic acid. researchgate.netnih.gov While not a direct use of 6-(4-nitrophenoxy)hexanoic acid itself, this highlights the utility of the hexanoic acid scaffold in building complex structures. The general strategy of using functionalized hexanoic acids as platforms for more intricate molecular designs is a common theme in organic synthesis.
Precursor in Polymer Chemistry and Functional Materials Design
The design and synthesis of high-performance polymers often rely on the use of specialized monomers that impart desired properties such as enhanced solubility, processability, and thermal stability. 6-(4-Nitrophenoxy)hexanoic acid and its derivatives are attractive precursors for such applications. The incorporation of an aryl-ether moiety generally improves the solubility and processability of polymers while maintaining their toughness. nih.gov
The flexible aliphatic hexyl spacer in 6-(4-nitrophenoxy)hexanoic acid can increase the degree of freedom in the polymer backbone, which reduces the energy barrier for segmental motion and disrupts strong intermolecular interactions. nih.gov This can lead to polymers with lower melting points and glass transition temperatures, making them easier to process. Furthermore, the presence of such flexible linkages can impart liquid crystalline (mesogenic) and unique optical properties to the resulting polymers. nih.gov
Components in Supramolecular Systems and Crystal Engineering
The ability of molecules to self-assemble into well-defined, ordered structures is the cornerstone of supramolecular chemistry and crystal engineering. The structural features of 6-(4-nitrophenoxy)hexanoic acid make it an interesting candidate for the construction of supramolecular assemblies. The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains through hydrogen bonding interactions.
The nitrophenoxy group can participate in other non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which can further direct the self-assembly process and stabilize the resulting supramolecular architecture. The flexible hexyl chain provides conformational adaptability, allowing the molecule to adopt various arrangements to maximize favorable intermolecular contacts.
The crystal structure of the related compound, 6-(4-nitrophenoxy)hexanol, reveals that the molecules are nearly planar and pack in layers stabilized by O-H···O hydrogen bonds. nih.gov All the methylene (B1212753) C-C bonds in the hexyl chain adopt an antiperiplanar conformation. nih.gov This type of detailed structural information is crucial for understanding and predicting the packing of molecules in the solid state, a key aspect of crystal engineering.
Utilization in Chemical Probe Development
Chemical probes are small molecules designed to interact with and report on biological systems, providing valuable insights into cellular processes and disease mechanisms. mskcc.orgnih.gov The development of effective chemical probes often requires a modular design, where different functional components are linked together. 6-(4-Nitrophenoxy)hexanoic acid can serve as a versatile scaffold or linker in the construction of such probes.
The carboxylic acid can be used to attach the probe to a reporter group, such as a fluorophore or a biotin (B1667282) tag, or to a solid support for affinity chromatography experiments. The nitrophenoxy end can be modified to incorporate a reactive group for covalent labeling of a target protein or a pharmacophore that directs the probe to a specific biological target. The nitro group itself can sometimes act as a handle for further chemical elaboration.
The development of chemical tools often involves creating a "toolbox" of related molecules with varied properties to investigate a biological question from multiple angles. mskcc.org The synthetic accessibility and functional group tolerance of 6-(4-nitrophenoxy)hexanoic acid make it a suitable platform for generating such libraries of chemical probes.
Scaffolds for Agrochemicals Research (Chemical Design and Synthesis Focus)
The search for new and effective agrochemicals, such as herbicides, insecticides, and plant growth regulators, is an ongoing effort in chemical research. The design of these molecules often starts with a scaffold that can be systematically modified to optimize activity and selectivity. Substituted phenoxyalkanoic acids have a long history in agrochemical research, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a well-known example of a synthetic auxin herbicide.
The structure of 6-(4-nitrophenoxy)hexanoic acid provides a template that can be explored for potential agrochemical applications. The nitro group and the carboxylic acid can be systematically varied, and the phenoxy ring can be further substituted to create a library of analogs for screening. For example, the nitro group can be reduced to an amine and then derivatized, or the carboxylic acid can be converted to various esters or amides.
Research into related compounds, such as 2-(2-formyl-4-nitrophenoxy)hexanoic acid, highlights the importance of substituted hexanoic acid derivatives in the synthesis of complex molecules, including those with potential applications in agrochemicals. The nitro group in such compounds enhances the reactivity for electrophilic aromatic substitution, allowing for further derivatization. While not directly an agrochemical, the synthetic strategies employed with these types of molecules are relevant to the design and synthesis of new active ingredients for agriculture.
Future Research Directions and Unexplored Avenues for 6 4 Nitrophenoxy Hexanoic Acid
Development of Catalytic and Asymmetric Synthetic Routes
The classical synthesis of 6-(4-Nitrophenoxy)-hexanoic acid and its precursors likely relies on the Williamson ether synthesis. wikipedia.orgnih.gov This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org For instance, the related compound 6-(4-Nitrophenoxy)hexanol is synthesized via the Williamson etherification of 1,6-hexanediol (B165255) with p-nitrochlorobenzene in the presence of a base like potassium carbonate. nih.gov A similar strategy could be envisioned for the synthesis of the target acid, potentially starting from a protected 6-hydroxyhexanoic acid derivative.
However, future research should focus on developing more advanced and efficient catalytic routes. Biocatalysis, in particular, offers a green and highly selective alternative. Lipases, a class of enzymes, have demonstrated significant potential in catalyzing the synthesis of a wide array of esters under mild conditions. nih.gov The enzymatic esterification of a suitable hydroxyhexanoic acid precursor with 4-nitrophenol (B140041), or the transesterification of a corresponding ester, could provide a more sustainable route to this compound. nih.gov The use of immobilized enzymes, such as Novozym® 435, could further enhance the process by allowing for catalyst reuse and simplified product purification. nih.gov
Furthermore, the introduction of chirality into the hexanoic acid backbone could open up new possibilities for applications in areas such as chiral recognition and asymmetric catalysis. Future research should explore the development of asymmetric synthetic routes to enantiomerically pure forms of this compound. This could be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries in the synthetic pathway.
Exploration of Novel Reactivity Under Mild Conditions
The 4-nitrophenoxy group is not merely a passive structural element; it is a key to the compound's potential reactivity. The nitro group makes the aromatic ring electron-deficient, which can influence the reactivity of the ether linkage and the aromatic system itself. Future research should systematically explore the novel reactivity of this compound under mild conditions.
One promising area is photocatalysis. The photocatalytic degradation of 4-nitrophenol has been demonstrated using catalysts like titanium dioxide (TiO2). frontiersin.org This suggests that the 4-nitrophenoxy group in the target molecule could be susceptible to photocatalytic transformations. Research could focus on controlled photocatalytic reactions that modify the nitro group or cleave the ether bond under specific light irradiation and catalyst conditions, potentially leading to the generation of new functional molecules. For instance, photocatalytic systems have been used for the decarboxylation of fatty acids to produce alkanes, which could be an interesting transformation to explore with this compound. researchgate.net
Enzymatic reactions also offer a pathway to novel reactivity. The oxidation of alkyl 4-nitrophenyl ethers by enzymes like cytochrome P450 has been reported. nih.gov Investigating the interaction of this compound with various enzyme systems could reveal new metabolic pathways or lead to the development of biocatalytic transformations for modifying the molecule's structure and properties.
The cleavage of the C-O ether bond is another important reaction to explore. While this typically requires strong acids, libretexts.org future work could focus on developing milder, more selective cleavage methods, perhaps triggered by light or a specific chemical stimulus, to release the carboxylic acid-containing aliphatic chain.
Integration into Advanced Functional Systems
The bifunctional nature of this compound, with a carboxylic acid at one end and a photoreactive aromatic group at the other, makes it an excellent candidate for integration into advanced functional systems.
A significant area of future research lies in its use as a monomer for high-performance polymers. The related compound, 6-(4-nitrophenoxy)hexanol, has been identified as a flexible nitro-alcohol precursor for the synthesis of processable high-performance polymers. nih.gov The incorporation of such aryl-ether moieties with aliphatic spacers can enhance solubility and processability while maintaining desirable mechanical properties. nih.gov The carboxylic acid functionality of this compound provides a handle for polymerization through ester or amide linkages, potentially leading to new polyesters and polyamides with tailored properties.
Another exciting avenue is the use of this compound in the formation of self-assembled monolayers (SAMs). The carboxylic acid group can anchor the molecule to various oxide surfaces, while the terminal nitrophenyl group can be used to tune the surface properties or to participate in further reactions. This could be particularly relevant in the development of new electronic devices, sensors, or biocompatible surfaces.
The photoreactive nature of the nitrophenyl group also suggests potential applications in the development of photo-responsive materials and biosensors. For example, the compound could be used as a linker to attach biomolecules to a surface, with the possibility of light-induced cleavage to release the biomolecule. The fluorescent properties of related nitrobenzofurazan-containing hexanoic acids further hint at the potential for developing fluorescent probes and labels. sigmaaldrich.com
Theoretical Insights into Structure-Reactivity Relationships
To guide the experimental exploration of this compound, a deep understanding of its structure-reactivity relationships is crucial. Future research should leverage computational chemistry methods, particularly Density Functional Theory (DFT), to gain theoretical insights into this molecule.
DFT calculations can be employed to predict a range of properties, including bond dissociation energies (BDEs), which are critical for understanding the stability of the ether linkage and the C-H bonds along the alkyl chain. pan.olsztyn.plnih.govul.ptucsb.edumdpi.com For instance, DFT studies on substituted phenols and ethers have successfully predicted O-H and C-H BDEs, providing valuable information on their antioxidant potential and reactivity. pan.olsztyn.plul.ptmdpi.com Similar calculations for this compound would help in predicting its thermal and chemical stability and identifying the most likely sites for radical attack.
Furthermore, DFT can be used to model the electronic structure of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for predicting its behavior in electronic and optical applications. The calculated electronic properties can also shed light on its reactivity in various chemical reactions, including nucleophilic and electrophilic attacks.
Theoretical modeling of the interaction of this compound with catalysts, enzymes, and surfaces would also be highly beneficial. Such studies could help in designing more efficient catalytic systems, understanding enzymatic transformation mechanisms, and predicting the nature of its binding in self-assembled monolayers.
Sustainable and Scalable Production Methodologies
For this compound to find widespread application, the development of sustainable and scalable production methodologies is paramount. Future research in this area should focus on moving beyond traditional laboratory-scale syntheses to more industrially viable processes.
The Williamson ether synthesis, while a reliable method, often utilizes harsh conditions and organic solvents. wikipedia.orgacsgcipr.org Future work could focus on optimizing this reaction using greener solvents and phase-transfer catalysis to improve its environmental footprint and facilitate scale-up. acsgcipr.org Patents related to the synthesis of nitrophenyl alkyl ethers in water as a reaction medium suggest a promising direction for more sustainable industrial production. google.com
As mentioned earlier, biocatalytic routes using immobilized enzymes present a highly attractive alternative. nih.gov These processes can be run under mild conditions, often in solvent-free systems, leading to high-purity products and minimizing waste. nih.gov Research should focus on developing robust and efficient biocatalytic processes for the synthesis of this compound, including reactor design and downstream processing for product isolation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purity optimization strategies for 6-(4-Nitrophenoxy)-hexanoic acid?
- Methodology : Synthesis typically involves coupling reactions between nitro-substituted phenols and hexanoic acid derivatives. For example, etherification reactions under basic conditions (e.g., using K₂CO₃ in polar aprotic solvents like DMF) are common for attaching the nitrophenoxy group to the hexanoic acid backbone . Purity optimization requires sequential purification steps, such as column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol or acetone. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using high-performance liquid chromatography (HPLC) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the molecular structure, with the nitrophenoxy group showing distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl resonances (δ ~170 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS provides molecular weight verification (expected [M+H]⁺ ~280–300 Da) .
- X-ray Crystallography : Resolves crystal packing and bond geometries. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.44 Å, b = 10.23 Å, c = 11.33 Å) have been reported for related nitrophenoxy compounds .
- UV-Vis Spectroscopy : The nitro group absorbs strongly at ~310–330 nm, useful for quantifying concentration in solution .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound, and how can conflicting data be resolved?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates, but may reduce yield due to side reactions. Comparative studies using solvents like THF or acetonitrile are recommended .
- Temperature Optimization : Elevated temperatures (60–80°C) accelerate etherification but may degrade acid-sensitive intermediates. Kinetic studies using differential scanning calorimetry (DSC) can identify thermal stability thresholds .
- Contradiction Resolution : Conflicting yield data often arise from impurity interference or unoptimized stoichiometry. Replicate experiments with controlled variables (e.g., molar ratios, catalyst loading) and statistical analysis (e.g., ANOVA) are essential. Cross-validation via independent techniques (e.g., NMR vs. HPLC) ensures accuracy .
Q. What is the mechanistic role of the nitro group in the compound’s reactivity and biological interactions?
- Methodology :
- Electron-Withdrawing Effects : The nitro group stabilizes negative charges in intermediates during nucleophilic substitution, enhancing reaction rates. Computational studies (e.g., DFT calculations) can map electron density distribution .
- Biological Interactions : Nitro groups may act as hydrogen bond acceptors or redox-active moieties. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking simulations can identify interactions with targets like oxidoreductases or cytochrome P450 enzymes .
- Comparative Studies : Analog synthesis (e.g., replacing nitro with methoxy or halogen groups) followed by bioactivity profiling (e.g., antimicrobial assays) reveals structure-activity relationships .
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- Methodology :
- Single-Crystal X-ray Diffraction : Provides definitive bond lengths (e.g., C-O = 1.36 Å) and angles (e.g., C-C-O = 117°), validating computational models (e.g., Gaussian or Schrödinger software) .
- Data Reconciliation : Discrepancies between predicted and observed torsion angles (e.g., nitrophenoxy-hexanoic acid dihedral angles) highlight limitations in force-field parameters. Refining computational models using crystallographic data improves predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
